molecular formula C8H8N2O3 B8311837 N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine

N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine

Cat. No.: B8311837
M. Wt: 180.16 g/mol
InChI Key: VOKYRHHSURLPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C8H8N2O3. It is also known by its IUPAC name, Benzaldehyde, 2-methyl-6-nitro-, oxime. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxylamine group (-NHOH) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8N2O3/c1-6-3-2-4-8(10(12)13)7(6)5-9-11/h2-5,11H,1H3

InChI Key

VOKYRHHSURLPLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine can be achieved through several methods. One common method involves the reaction of 2-methyl-6-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an ethanol solvent at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the hydroxylamine group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitro group and hydroxylamine group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-nitrophenyl)methylidene]hydroxylamine
  • N-[(4-methyl-2-nitrophenyl)methylidene]hydroxylamine
  • N-[(2-methyl-4-nitrophenyl)methylidene]hydroxylamine

Uniqueness

N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine is unique due to the specific positioning of the methyl and nitro groups on the benzene ring, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and exhibit distinct properties compared to other similar compounds.

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